Cefcanel daloxate
Overview
Description
Cefcanel daloxate is a novel oral cephalosporin prodrug. It is a double cephem ester of cefcanel, which is the active principle released in the body after uptake of an intermediate cephem mono ester . This compound is primarily used in the treatment of various bacterial infections, particularly those affecting the respiratory tract and otorhinolaryngologic regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefcanel daloxate involves several key steps:
Esterification: The 7-aminocephem derivative is reacted with ethyl acetoacetate at room temperature to form the 3-aminocrotonate derivative.
Hydrolysis: The ester derivative undergoes acidic hydrolysis in methanol-dichloromethane to produce the 7-aminocephem derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cefcanel daloxate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound are hydrolyzed in the body to release the active cefcanel.
Substitution: The compound can undergo substitution reactions, particularly at the cephem ring.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid in methanol-dichloromethane) are commonly used for hydrolysis.
Condensation: Dicyclohexylcarbodiimide in dichloromethane is used for condensation reactions.
Major Products Formed:
Cefcanel: The primary active product formed after hydrolysis of this compound.
Intermediate Esters: Various intermediate esters are formed during the synthetic process.
Scientific Research Applications
Cefcanel daloxate has several scientific research applications:
Mechanism of Action
Cefcanel daloxate exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for the synthesis of bacterial cell walls. By binding to PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death . The compound is a prodrug, meaning it is converted into its active form, cefcanel, in the body .
Comparison with Similar Compounds
- Cefdinir
- Cefprozil
- Cefetamet pivoxil
- Cefcapene pivoxil
- S-1090
Comparison: Cefcanel daloxate is unique among cephalosporins due to its double cephem ester structure, which enhances its oral bioavailability . Compared to other cephalosporins, this compound has shown greater activity against Gram-negative bacterial infections . Additionally, its pharmacokinetic properties allow for effective treatment with lower doses, reducing the risk of side effects .
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)/t12-,18+,20+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMYEZPDRKXESR-XHSUIHOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97275-40-6 | |
Record name | Cefcanel daloxate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097275406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFCANEL DALOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9693UHF82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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